{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine
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Overview
Description
{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine is a chemical compound with the molecular formula C18H21N3O2 It is known for its unique structure, which includes a piperazine ring substituted with a methoxybenzoyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine typically involves the reaction of 4-methoxybenzoyl chloride with piperazine, followed by the introduction of the aniline group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: React 4-methoxybenzoyl chloride with piperazine in the presence of a base (e.g., triethylamine) to form 4-(4-methoxybenzoyl)piperazine.
Step 2: React the intermediate with 4-fluoroaniline under suitable conditions to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of 4-[4-(4-carboxybenzoyl)piperazin-1-yl]phenylamine.
Reduction: Formation of 4-[4-(4-aminobenzoyl)piperazin-1-yl]phenylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- {4-[4-(4-Chlorobenzoyl)piperazin-1-yl]phenyl}amine
- {4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine
- {4-[4-(4-Nitrobenzoyl)piperazin-1-yl]phenyl}amine
Uniqueness
{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-8-2-14(3-9-17)18(22)21-12-10-20(11-13-21)16-6-4-15(19)5-7-16/h2-9H,10-13,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPVSPUUJHKEKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189779 |
Source
|
Record name | [4-(4-Aminophenyl)-1-piperazinyl](4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301189779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262376-00-1 |
Source
|
Record name | [4-(4-Aminophenyl)-1-piperazinyl](4-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=262376-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(4-Aminophenyl)-1-piperazinyl](4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301189779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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